molecular formula C11H11BrN2O2 B11724153 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole

2-(2-Bromo-4,5-dimethoxyphenyl)imidazole

Cat. No.: B11724153
M. Wt: 283.12 g/mol
InChI Key: KIRHXRWHZBRQFB-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 2-bromo-4,5-dimethoxyphenyl group. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with an amine source under acidic or basic conditions to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, cyclization, and purification to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles with different functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the imidazole ring .

Comparison with Similar Compounds

  • 2-(2-Chloro-4,5-dimethoxyphenyl)imidazole
  • 2-(2-Fluoro-4,5-dimethoxyphenyl)imidazole
  • 2-(2-Iodo-4,5-dimethoxyphenyl)imidazole

Comparison: 2-(2-Bromo-4,5-dimethoxyphenyl)imidazole is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions that may not be as efficient with other halogens .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C11H11BrN2O2/c1-15-9-5-7(11-13-3-4-14-11)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)

InChI Key

KIRHXRWHZBRQFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC=CN2)Br)OC

Origin of Product

United States

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